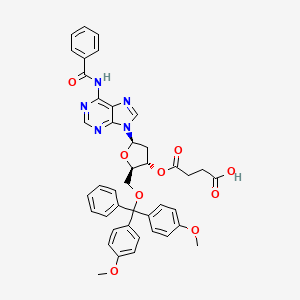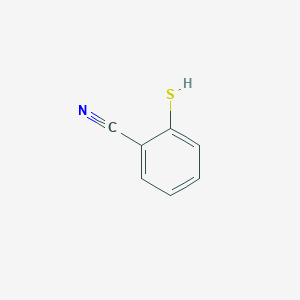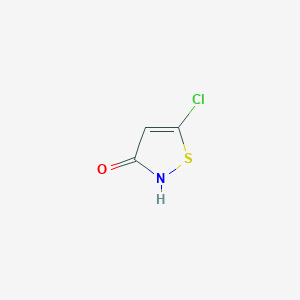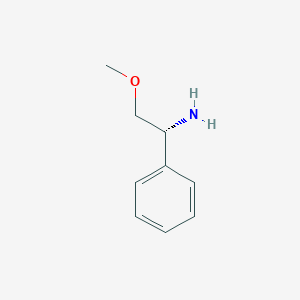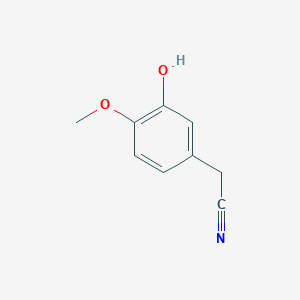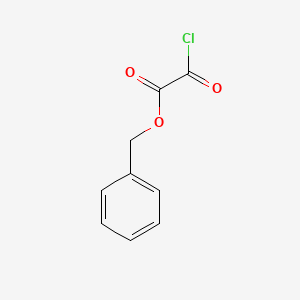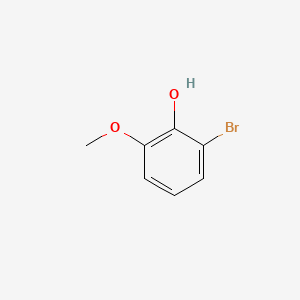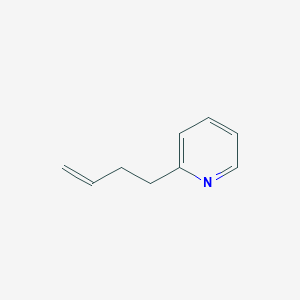
2-(But-3-en-1-yl)pyridine
説明
2-(But-3-en-1-yl)pyridine is a compound that can be synthesized through the condensation of substituted 1-buten-3-yne with ketones and ammonia, as demonstrated in the synthesis of pyridine bases from 2-methyl-1-buten-3-yne . This compound is part of a broader class of pyridine derivatives that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including coordination chemistry and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives often involves the condensation of alkynes with other reactive intermediates. In the case of 2-(But-3-en-1-yl)pyridine, the process involves a catalyst such as Cd3(PO4)/Al2O3 to facilitate the reaction . This method provides a versatile approach to synthesizing pyridine bases, which can be further functionalized to create a wide array of derivatives with different properties and applications.
Molecular Structure Analysis
While the specific molecular structure of 2-(But-3-en-1-yl)pyridine is not detailed in the provided papers, similar pyridine derivatives have been characterized using techniques such as single-crystal X-ray diffraction and vibrational spectral studies . These methods allow for the determination of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of these compounds in various environments.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes . These reactions are influenced by the substituents on the pyridine ring, which can lead to different coordination geometries and properties. For instance, the introduction of bulky substituents can result in sterically hindered complexes with unique structural motifs . Additionally, the presence of functional groups such as carboxylic acids can significantly alter the supramolecular structure of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the nature of their substituents. For example, the introduction of sterically bulky groups can affect the solubility and melting points of these compounds . Furthermore, the coordination of pyridine derivatives with metals can lead to materials with interesting photoluminescent properties, as observed in some mononuclear complexes . The study of these properties is essential for the development of new materials with specific desired characteristics.
科学的研究の応用
Coordination Chemistry
2,6-Di(pyrazol-1-yl)pyridine and related ligands have been explored extensively in coordination chemistry. These derivatives have been used in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Spin-crossover Materials
Iron(II) complexes of dipyrazolylpyridine and their derivatives, closely related to 2-(But-3-en-1-yl)pyridine, are crucial in spin-crossover research. These materials are known for their unique spin-state chemistry, including structural distortions affecting spin-crossover and the influence of second-sphere hydrogen bonding on this process (Cook et al., 2015).
Proton Transfer Studies
The derivatives of 2-(1H-pyrazol-5-yl)pyridine, similar in structure to 2-(But-3-en-1-yl)pyridine, have been studied for their unique photoinduced proton transfer properties. This class of compounds exhibits multiple photoreactions, including excited-state intramolecular and intermolecular double-proton transfer (Vetokhina et al., 2012).
Optical Sensing
Lanthanide coordination has been a key scientific endeavor, with a focus on creating novel optical sensing structures. A polymeric-based ternary europium (III) complex system, incorporating 2-(4-(4-(allyloxy)phenyl)-6-(pyridin-2-yl)pyridin-2-yl)pyridine, shows promise in sensor applications with rapid response time and high sensitivity (Li et al., 2019).
Photocatalytic Activities
Complexes with ligands similar to 2-(But-3-en-1-yl)pyridine, when coordinated with 3d element cations, have shown interesting photocatalytic activities. These activities include water reduction, demonstrating their potential in environmental and energy-related applications (Bachmann et al., 2013).
Electronic Devices
3-(1H-Pyrazol-1-yl)pyridine, a compound structurally similar to 2-(But-3-en-1-yl)pyridine, has been used in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials have shown high efficiency and low roll-off, indicating their potential in advanced electronic devices (Li et al., 2016).
Safety And Hazards
While specific safety and hazard information for “2-(But-3-en-1-yl)pyridine” was not found in the available literature, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
特性
IUPAC Name |
2-but-3-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-6-9-7-4-5-8-10-9/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRXZWERCGWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453722 | |
| Record name | Pyridine, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-1-yl)pyridine | |
CAS RN |
2294-75-9 | |
| Record name | 2-(3-Buten-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



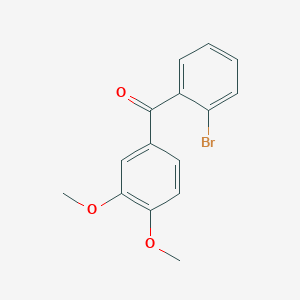
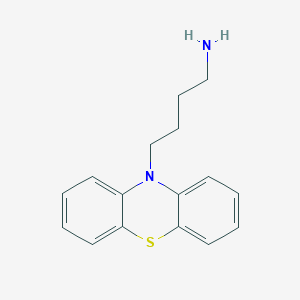
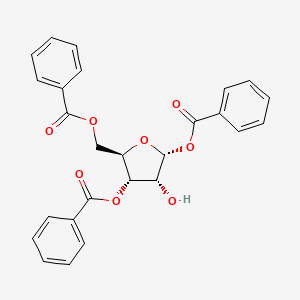
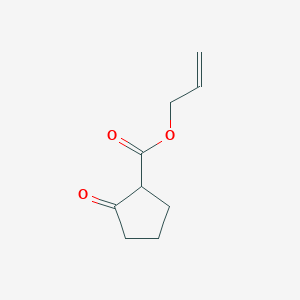
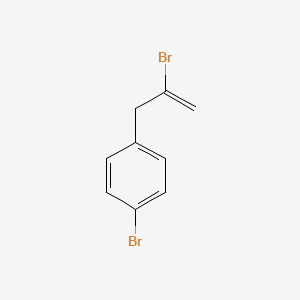
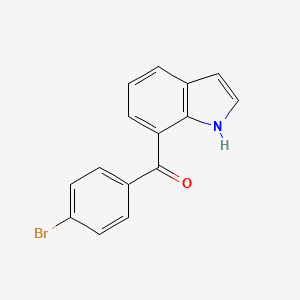
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
